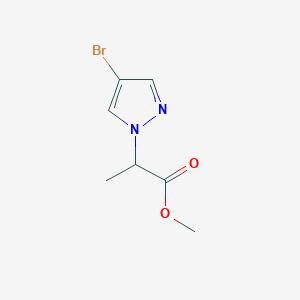

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

概述

描述

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

科学研究应用

Medicinal Chemistry

Drug Development

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate serves as a valuable building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of potential drug candidates targeting various diseases, including cancer and inflammatory conditions. The bromine substituent enhances its reactivity, making it suitable for further chemical transformations that can yield novel pharmacophores .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The mechanism involves binding to active sites or allosteric sites of target proteins, potentially modulating biochemical pathways critical for disease progression. Preliminary studies have shown interactions with specific enzymes involved in cancer metabolism, suggesting its utility in cancer research.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its unique electronic and optical properties. Its incorporation into polymer matrices or as a ligand in coordination compounds can lead to the creation of materials with tailored properties for electronic applications .

Nanomaterials

The compound's ability to coordinate with metal ions makes it a candidate for developing nanomaterials with specific functionalities. These nanomaterials can be utilized in sensors, catalysis, and drug delivery systems, enhancing their effectiveness through targeted interactions .

Biological Studies

Receptor Modulation

this compound is also investigated for its potential as a receptor modulator. Its structural features enable it to interact with various biological targets, influencing receptor activity and downstream signaling pathways. This application is particularly relevant in pharmacology and toxicology studies where understanding receptor dynamics is crucial .

Toxicological Assessments

Given its brominated structure, there are ongoing studies assessing the environmental and biological impacts of this compound. Understanding its toxicity profile is essential for evaluating its safety in potential applications within pharmaceuticals and agrochemicals .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; enzyme inhibitor targeting cancer-related pathways |

| Materials Science | Development of novel electronic materials; coordination chemistry for nanomaterials |

| Biological Studies | Receptor modulation; toxicological assessments |

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with a specific enzyme involved in glycolysis. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for designing new anti-cancer agents.

Case Study 2: Material Development

In another study, researchers synthesized a polymer composite incorporating this compound, which exhibited enhanced electrical conductivity compared to traditional materials. This finding opens avenues for applications in flexible electronics.

作用机制

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

相似化合物的比较

Similar Compounds

- Methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

- Methyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate

- Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. The bromine atom can be readily substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.

生物活性

Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHBrNO

Molecular Weight: Approximately 231.06 g/mol

Structural Characteristics: The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a methyl ester functional group, which influences its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: It has been shown to inhibit various enzymes, including cyclooxygenases (COX), which are crucial for the inflammatory response. The compound's structural similarity to other pyrazole derivatives enhances its potential as an enzyme inhibitor .

- Receptor Binding: Studies indicate that this compound interacts with specific receptors, modulating biological responses. It has been evaluated for its binding affinity to targets involved in pain pathways and inflammatory processes.

Biological Activities

The compound has demonstrated a range of biological activities, summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies: In assays designed to evaluate enzyme inhibition, this compound showed significant reductions in enzymatic activity compared to control samples. For example, it demonstrated competitive inhibition against liver alcohol dehydrogenase with an IC value indicating potent activity.

- Receptor Interaction Analysis: Binding assays revealed that the compound interacts with receptors involved in pain modulation, suggesting potential applications in pain management therapies. The binding affinity was quantitatively assessed through displacement assays.

- Comparative Analysis with Related Compounds: Research comparing this compound with structurally similar pyrazole derivatives indicated that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and receptor binding.

属性

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTCOFRTCLKRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。